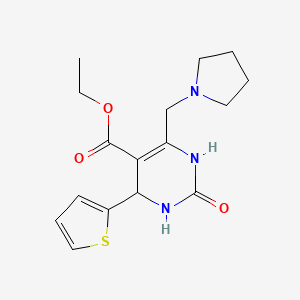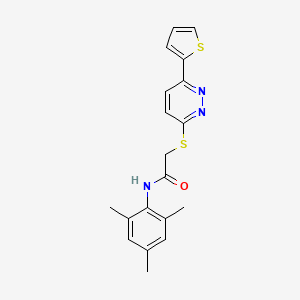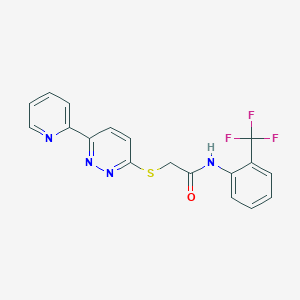![molecular formula C18H13ClN4OS2 B11285231 2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-4-one](/img/structure/B11285231.png)
2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-4-one is a complex organic compound that features a unique combination of a chlorophenyl group, a thiophenyl group, and a dihydropteridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-4-one typically involves multiple steps, starting with the preparation of the chlorophenyl and thiophenyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and cyclization, to form the final product. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or thiophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of thiols or amines.
Scientific Research Applications
2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-4-one apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C18H13ClN4OS2 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(thiophen-2-ylmethyl)pteridin-4-one |
InChI |
InChI=1S/C18H13ClN4OS2/c19-14-6-2-1-4-12(14)11-26-18-22-16-15(20-7-8-21-16)17(24)23(18)10-13-5-3-9-25-13/h1-9H,10-11H2 |
InChI Key |
RIBDVCIXDAEESH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CS4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydroxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11285148.png)
![5-hydroxy-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11285160.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11285170.png)
![[7-(4-chlorophenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](2-nitrophenyl)methanone](/img/structure/B11285177.png)
![N-(4-chlorophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11285185.png)
![N-(3,5-dimethylphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide](/img/structure/B11285191.png)



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11285217.png)
![3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11285222.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11285224.png)
![N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11285234.png)
